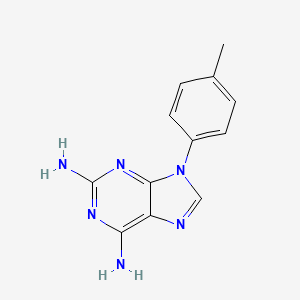
9H-Purine-2,6-diamine, 9-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-Tolyl)-9H-purine-2,6-diamine is an organic compound that belongs to the purine family It features a purine core substituted at the 9-position with a p-tolyl group and at the 2 and 6 positions with amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-Tolyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A substitution reaction is carried out to introduce the p-tolyl group at the 9-position of the purine ring. This can be achieved using a suitable p-tolyl halide and a base.
Industrial Production Methods
Industrial production of 9-(p-Tolyl)-9H-purine-2,6-diamine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(p-Tolyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(p-Tolyl)-9H-purine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical studies to understand purine metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 9-(p-Tolyl)-9H-purine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
9-(p-Tolyl)-9H-purine: Lacks the amino groups at the 2 and 6 positions.
2,6-Diaminopurine: Does not have the p-tolyl group at the 9-position.
9-(p-Tolyl)-9H-adenine: Similar structure but with different functional groups.
Uniqueness
9-(p-Tolyl)-9H-purine-2,6-diamine is unique due to the presence of both the p-tolyl group and the amino groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
61971-98-0 |
|---|---|
Fórmula molecular |
C12H12N6 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
9-(4-methylphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6/c1-7-2-4-8(5-3-7)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17) |
Clave InChI |
OOILCYGVLKDEDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


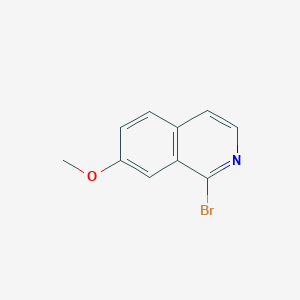
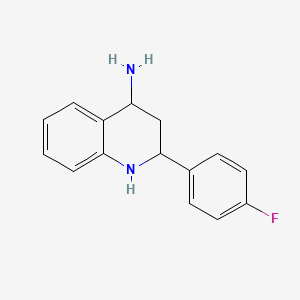
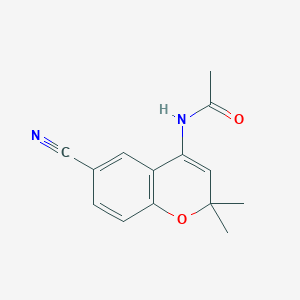

![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

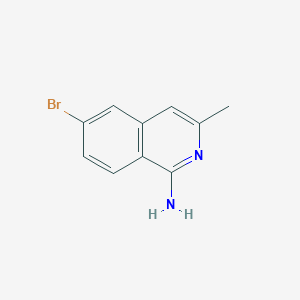
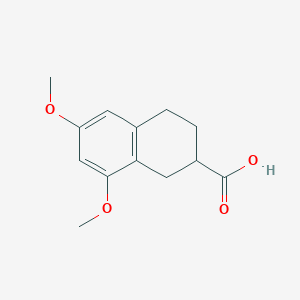
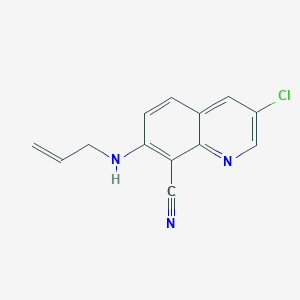


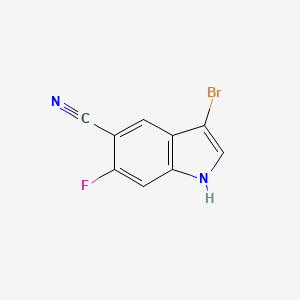

![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
